![molecular formula C16H18N2O4 B2416217 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide CAS No. 955227-49-3](/img/structure/B2416217.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide” is a chemical compound that incorporates a benzo[d][1,3]dioxol-5-yl moiety . It’s worth noting that compounds with a benzo[d][1,3]dioxol-5-yl moiety have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxol-5-yl moiety via a simple condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) has also been used for structural analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using in silico tools. These properties include drug likeness, bioavailability, and adherence to Lipinski’s rule of five .Applications De Recherche Scientifique
Efficient Synthesis Techniques : An efficient synthesis method has been developed for a heterobifunctional coupling agent, which is crucial for the chemoselective conjugation of proteins and enzymes. This synthesis involves seven steps starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and is suitable for preparing analogous coupling agents with high purity (Reddy et al., 2005).
Selective Receptor Agonists : Research into benzamides has led to the discovery of compounds with potent and selective agonistic activity for specific receptors, such as the 5-HT1A receptor. This has implications for the development of targeted therapies in neuropsychiatric disorders (Fujio et al., 2000).
Structural Analysis : The molecular structure of related compounds has been analyzed, revealing specific conformations and intramolecular hydrogen bonds. This information is vital for understanding the bioactivity and designing new molecules with desired properties (Prasad et al., 1979).
Colorimetric Sensing : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, showcasing the potential for chemical sensors in environmental and analytical chemistry (Younes et al., 2020).
Neuroleptic Activity : Certain benzamides have been synthesized as potential neuroleptics, showing inhibitory effects on stereotyped behavior in animal models. This highlights their potential in developing treatments for psychiatric disorders (Iwanami et al., 1981).
Mécanisme D'action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
It’s known that microtubule-targeting agents causemitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It’s known that the disruption of microtubule dynamics can lead to cell cycle arrest, particularly at theS phase , and induce apoptosis .
Pharmacokinetics
A similar compound was found to obey lipinski’s rule of five, indicating good bioavailability .
Result of Action
The compound has been evaluated for its anticancer activity against various cancer cell lines. It was found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Orientations Futures
The future directions for research on similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . The use of in silico tools for designing more potent drugs is also a promising direction .
Analyse Biochimique
Biochemical Properties
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of ATP-binding cassette transporters, which are essential for the transport of various molecules across cellular membranes . The nature of these interactions often involves binding to specific sites on the proteins, leading to changes in their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . These effects are mediated through its interactions with key signaling molecules and transcription factors, leading to alterations in gene expression profiles and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the polymerization of tubulin, a protein critical for cell division . This inhibition results in the disruption of microtubule dynamics, ultimately causing cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus of cancer cells, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In cancer cells, it has been found to localize predominantly in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15-5-10(7-17-16(20)11-1-2-11)8-18(15)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,1-2,5,7-9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSCOBVMYKDLFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2416134.png)
![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)

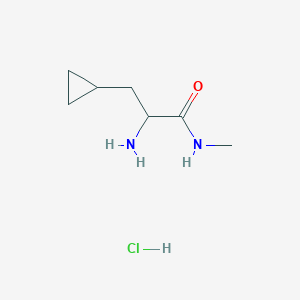
![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)
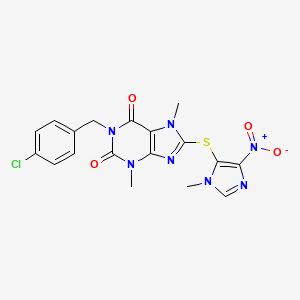
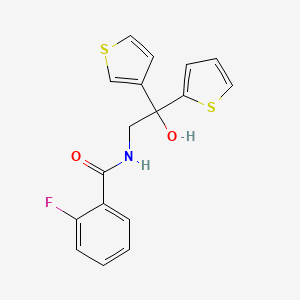
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)
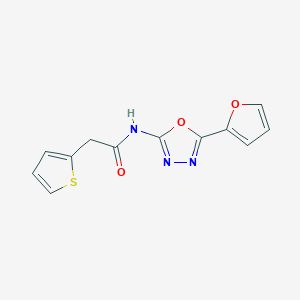
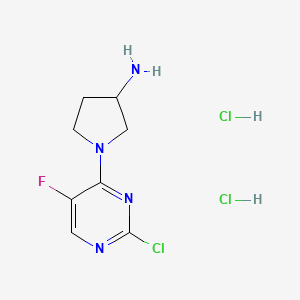
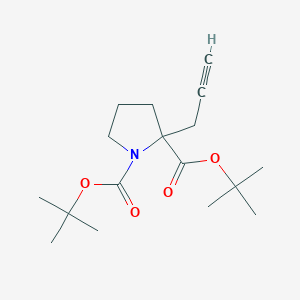
![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)

